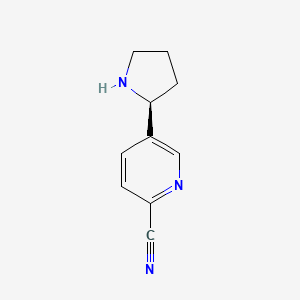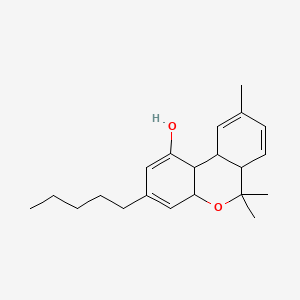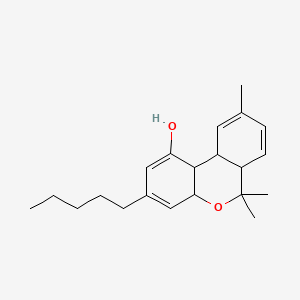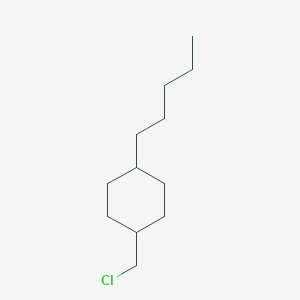
1-(Chloromethyl)-4-pentylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-4-pentylcyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a chloromethyl group at the first position and a pentyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-4-pentylcyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of 4-pentylcyclohexane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the cyclohexane ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-4-pentylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
1-(Chloromethyl)-4-pentylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various functionalized cyclohexane derivatives.
Biology: Potential use in the study of biological pathways involving chloromethyl groups and their interactions with biomolecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Chloromethyl)-4-pentylcyclohexane primarily involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes or receptors that recognize chloromethyl groups.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a pentyl group.
1-(Chloromethyl)-4-ethylcyclohexane: Similar structure but with an ethyl group instead of a pentyl group.
1-(Chloromethyl)-4-propylcyclohexane: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness
1-(Chloromethyl)-4-pentylcyclohexane is unique due to the presence of the longer pentyl chain, which can influence its physical and chemical properties. The length of the alkyl chain can affect the compound’s solubility, reactivity, and interactions with other molecules, making it distinct from its shorter-chain analogs.
特性
分子式 |
C12H23Cl |
|---|---|
分子量 |
202.76 g/mol |
IUPAC名 |
1-(chloromethyl)-4-pentylcyclohexane |
InChI |
InChI=1S/C12H23Cl/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-10H2,1H3 |
InChIキー |
DBHSYTVKIGFLOO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(CC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


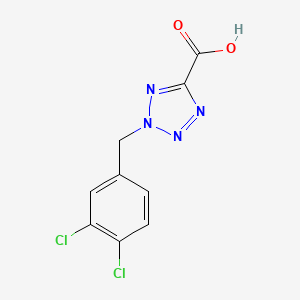
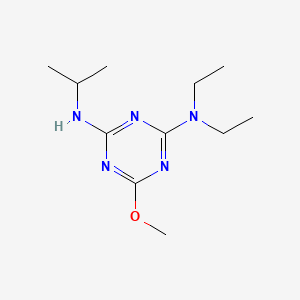
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)



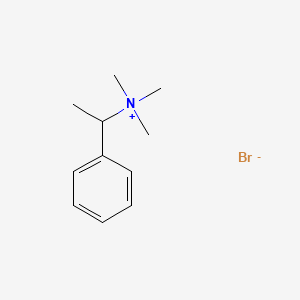
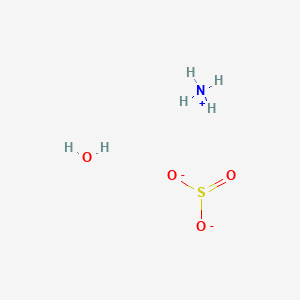
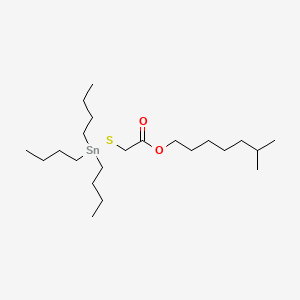
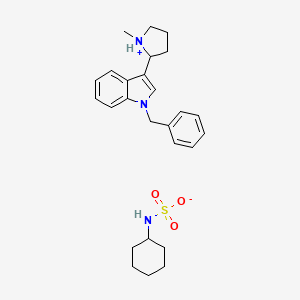
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
